molecular formula C21H25N3O4S2 B2826355 2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896296-38-1

2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2826355
CAS RN: 896296-38-1
M. Wt: 447.57
InChI Key: VVVSOZKNGDDILA-UHFFFAOYSA-N
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Description

2-(4-(N,N-diallylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide, also known as DATTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DATTC is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific aminophenol derivatives, showcasing the preparation of advanced polymers with high thermal stability and amorphous properties, suitable for various industrial applications due to their solubility in aprotic polar solvents and high glass transition temperatures (Saxena et al., 2003).

Supramolecular Chemistry

  • Research on benzene tricarboxamide supramolecular polymers highlights the influence of aliphatic chains on crystal structures, demonstrating the role of N—H···O═C hydrogen bonds in forming supramolecular frameworks. Such insights are crucial for designing new materials with specific properties (Jiménez et al., 2009).

Pharmaceutical Applications

  • Studies on azomethine derivatives of benzothiophene carboxamides discuss their synthesis, optimization, and pharmacological activity prediction, contributing to medicinal chemistry by identifying compounds with potential cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin et al., 2021).

Material Science

  • Investigations into hyperbranched poly(triphenylamine amide)s reveal their synthesis and unique properties, such as excellent solubility, thermal stability, and photoluminescence, indicating potential applications in optoelectronic devices (Wang et al., 2008).

Catalysis

  • A study on covalent organic frameworks with amide functionalization presents their application as efficient catalysts for Knoevenagel condensation, showcasing the integration of functional groups into COFs to enhance their catalytic properties (Li et al., 2019).

Antimicrobial and Antipathogenic Studies

  • Research on thiourea derivatives discusses their synthesis, characterization, and interaction with bacterial cells, highlighting the development of novel antimicrobial agents with significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

properties

IUPAC Name

2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-6-12-24(13-7-2)30(27,28)17-10-8-16(9-11-17)19(25)23-21-18(20(26)22-5)14(3)15(4)29-21/h6-11H,1-2,12-13H2,3-5H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVSOZKNGDDILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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